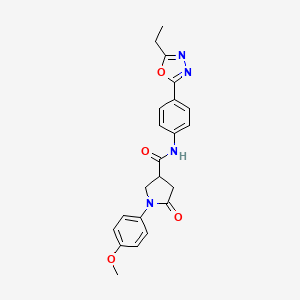
N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a novel molecule that appears to be related to a class of compounds known for their potential anti-inflammatory and anti-cancer properties. The structure of the compound suggests that it contains an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This moiety is often found in pharmacologically active compounds.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, a related synthesis process is described for a similar compound. The synthesis involves a cycloaddition reaction followed by a reduction step. For instance, the synthesis of a related compound, 3-carboxyisoxazole, was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-2-butenamide derivative with spontaneous elimination of pyrrolidine, followed by hydrolysis of the ethyl ester . Another related compound was synthesized using sodium borohydride reduction of a substituted N-(benzoylimino) pyridinium ylide in absolute ethanol . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, featuring multiple aromatic rings, a pyrrolidine ring, and an oxadiazole ring. The presence of the oxadiazole ring is significant as it is known to confer a range of biological activities. The methoxyphenyl group may contribute to the molecule's overall lipophilicity and could affect its ability to interact with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The oxadiazole ring could participate in nucleophilic substitution reactions, given the presence of electron-withdrawing groups that could activate the ring towards such reactions. The carboxamide group could be involved in the formation of hydrogen bonds, which is important for the interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of aromatic rings and the oxadiazole ring suggests that the compound would have a certain degree of rigidity, which could influence its binding to biological targets. The lipophilicity of the compound, contributed by the methoxyphenyl group, would affect its solubility and permeability across biological membranes. The compound's stability, solubility in various solvents, melting point, and boiling point are all important properties that would need to be characterized to understand its behavior in biological systems.
科学的研究の応用
1,3,4-Oxadiazoles and Related Structures
1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse pharmacological activities. They have been synthesized and evaluated for various biological activities, including antidiabetic, anticancer, antibacterial, and antitubercular properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and assessed for in vitro antidiabetic activity, showing promise as potential therapeutic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Similarly, other studies have focused on designing and synthesizing 1,3,4-oxadiazole derivatives for anticancer evaluation, indicating moderate to excellent activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
作用機序
1,3,4-Oxadiazoles, for instance, have been found to possess a wide variety of biological activities, particularly for cancer treatment . They selectively interact with nucleic acids, enzymes, and globular proteins . A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects .
Indole derivatives, on the other hand, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-3-19-24-25-22(30-19)14-4-6-16(7-5-14)23-21(28)15-12-20(27)26(13-15)17-8-10-18(29-2)11-9-17/h4-11,15H,3,12-13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTDDEDPXIEOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

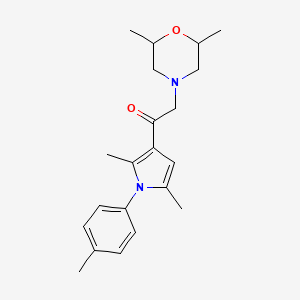

![(2Z)-2-[4-(dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2532506.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)
![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)

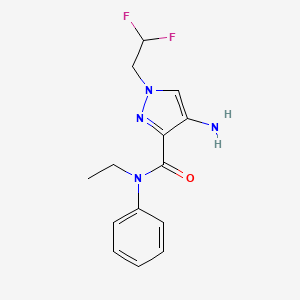


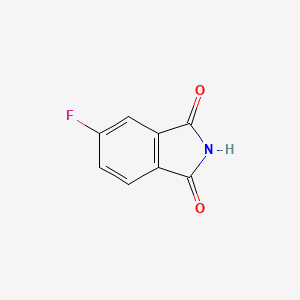
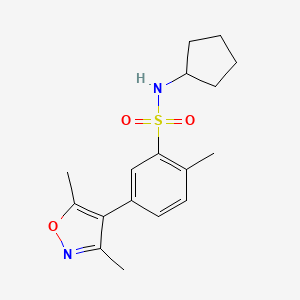

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)